2-(3-Fluoroadamantan-1-yl)acetic acid
Overview
Description
2-(3-Fluoroadamantan-1-yl)acetic acid is a derivative of adamantane, a compound known for its unique cage-like structure
Mechanism of Action
Adamantane derivatives are a group of compounds that have been studied for their potential applications in various fields. They are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
The introduction of fluorine atoms at the bridgehead positions of the adamantane unit has been observed to cause a strong decrease in the melting points of the obtained ureas . This could potentially influence the compound’s stability and efficacy, depending on the environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoroadamantan-1-yl)acetic acid typically involves the fluorination of adamantane derivatives followed by the introduction of the acetic acid group. One common method includes the reaction of 3-fluoroadamantane with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoroadamantan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Fluoroadamantan-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s properties make it useful in the development of advanced materials and polymers.
Comparison with Similar Compounds
2-(3-Fluoroadamantan-1-yl)acetic acid can be compared with other adamantane derivatives such as:
1-Adamantanecarboxylic acid: Lacks the fluorine atom, resulting in different chemical properties.
3-Fluoroadamantane: Does not have the acetic acid group, limiting its applications in certain fields.
2-(1-Adamantyl)acetic acid: Similar structure but without the fluorine atom, affecting its reactivity and interactions.
The presence of both the fluorine atom and the acetic acid group in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
2-(3-fluoro-1-adamantyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAVLAZPPBNYKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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